(S)-Propafenone

Vue d'ensemble

Description

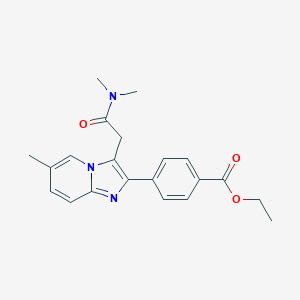

CPI203 est un inhibiteur puissant et sélectif des protéines à domaine bromodomaine et motif extra-terminal. Ces protéines jouent un rôle crucial dans la régulation de l'expression génique en reconnaissant les résidus de lysine acétylés sur les queues d'histones. CPI203 s'est avéré prometteur dans diverses études précliniques, en particulier dans le contexte de la recherche sur le cancer, en raison de sa capacité à moduler l'expression génique et à inhiber la croissance tumorale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : CPI203 est synthétisé par un processus en plusieurs étapes impliquant la formation d'un noyau thiéno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazépine. La synthèse commence généralement par la préparation d'intermédiaires clés, suivie d'une cyclisation et de modifications de groupes fonctionnels. Les conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement élevé et une pureté élevée .

Méthodes de production industrielle : La production industrielle de CPI203 implique la mise à l'échelle du processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction pour la production à grande échelle, la garantie d'une qualité constante et la mise en œuvre de techniques de purification telles que la recristallisation et la chromatographie. Le processus industriel vise également à minimiser les déchets et à améliorer l'efficacité globale .

Analyse Des Réactions Chimiques

Types de réactions : CPI203 subit diverses réactions chimiques, notamment :

Oxydation : CPI203 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur CPI203, modifiant potentiellement son activité biologique.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers analogues et dérivés de CPI203, chacun ayant potentiellement des activités et des propriétés biologiques uniques .

Applications De Recherche Scientifique

CPI203 a une large gamme d'applications en recherche scientifique, notamment :

Chimie : CPI203 est utilisé comme composé outil pour étudier le rôle des protéines à domaine bromodomaine et motif extra-terminal dans la régulation génique et la biologie de la chromatine.

Biologie : En recherche biologique, CPI203 est utilisé pour étudier les effets de l'inhibition du domaine bromodomaine sur les processus cellulaires tels que la prolifération, la différenciation et l'apoptose.

Médecine : CPI203 a montré un potentiel dans les études précliniques pour le traitement de divers cancers, notamment le glioblastome et le myélome multiple. .

Industrie : CPI203 est utilisé dans le développement de nouveaux agents thérapeutiques et comme composé de référence dans la découverte et le développement de médicaments

5. Mécanisme d'action

CPI203 exerce ses effets en inhibant les protéines à domaine bromodomaine et motif extra-terminal, en particulier BRD4. En se liant à la poche de reconnaissance acétyl-lysine de ces protéines, CPI203 empêche leur interaction avec les histones acétylées, conduisant à une expression génique modifiée. Cette inhibition perturbe les programmes transcriptionnels qui stimulent la prolifération et la survie des cellules cancéreuses. CPI203 s'est avéré réduire l'expression des gènes impliqués dans la synthèse de l'ADN et la progression du cycle cellulaire, exerçant ainsi des effets antitumoraux .

Composés similaires :

JQ1 : Un autre inhibiteur puissant des protéines à domaine bromodomaine et motif extra-terminal, JQ1 a été largement étudié pour ses propriétés anticancéreuses.

I-BET762 : Ce composé cible également les protéines à domaine bromodomaine et motif extra-terminal et s'est avéré prometteur dans les modèles précliniques de cancer.

Comparaison : CPI203 est unique en sa capacité à réduire systématiquement l'expression des gènes de synthèse de l'ADN dans diverses lignées cellulaires cancéreuses, ce qui en fait un outil précieux en recherche sur le cancer. Comparé à d'autres inhibiteurs comme JQ1 et I-BET762, CPI203 a démontré des profils d'expression génique distincts et un potentiel thérapeutique dans des types de cancer spécifiques .

Mécanisme D'action

CPI203 exerts its effects by inhibiting bromodomain and extra-terminal motif proteins, particularly BRD4. By binding to the acetyl-lysine recognition pocket of these proteins, CPI203 prevents their interaction with acetylated histones, leading to altered gene expression. This inhibition disrupts the transcriptional programs that drive cancer cell proliferation and survival. CPI203 has been shown to down-regulate genes involved in DNA synthesis and cell cycle progression, thereby exerting anti-tumor effects .

Comparaison Avec Des Composés Similaires

JQ1: Another potent inhibitor of bromodomain and extra-terminal motif proteins, JQ1 has been widely studied for its anti-cancer properties.

I-BET762: This compound also targets bromodomain and extra-terminal motif proteins and has shown promise in preclinical cancer models.

Comparison: CPI203 is unique in its ability to consistently down-regulate DNA synthesis genes across various cancer cell lines, making it a valuable tool in cancer research. Compared to other inhibitors like JQ1 and I-BET762, CPI203 has demonstrated distinct gene expression profiles and therapeutic potential in specific cancer types .

Propriétés

IUPAC Name |

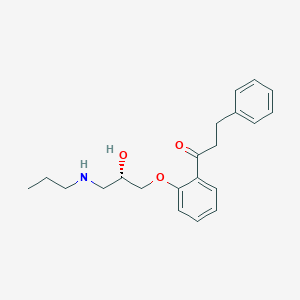

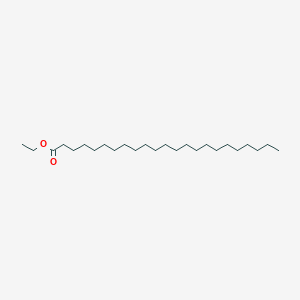

1-[2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHAUXFOSRPERK-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC[C@@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107381-32-8 | |

| Record name | Propafenone, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107381328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Propafenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15410 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPAFENONE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0BQN4E2YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (S)-Propafenone primarily acts by blocking voltage-gated sodium channels in the heart, particularly in the inactivated state [, ]. This blockade slows down the rapid depolarization phase of cardiac action potentials, thereby decreasing myocardial excitability and slowing conduction velocity [, ].

A: Yes, this compound also exhibits β-adrenergic blocking activity, primarily attributed to its interaction with β2-adrenergic receptors [, ]. This interaction contributes to its antiarrhythmic effects by reducing sympathetic activity on the heart.

A: While both enantiomers display similar sodium channel blocking potency, this compound exhibits significantly higher affinity for β2-adrenergic receptors compared to (R)-propafenone [, ]. This difference contributes to the more pronounced β-blocking effects observed with this compound.

ANone: The molecular formula of this compound is C21H27NO3, and its molecular weight is 341.44 g/mol.

ANone: The provided research papers primarily focus on the pharmacological and pharmacokinetic aspects of this compound. Information regarding material compatibility and stability under various storage conditions is not extensively discussed.

ANone: this compound primarily functions as a pharmacological agent and does not possess inherent catalytic properties. Its action involves binding to specific targets rather than catalyzing chemical reactions.

ANone: The provided research primarily focuses on experimental approaches to studying this compound. While computational chemistry can provide valuable insights into drug-target interactions, the provided research papers do not delve extensively into computational studies.

ANone: The provided research focuses on the pharmacological characterization of this compound rather than formulation strategies. Further research focusing on formulation development and optimization may be necessary to address these aspects.

A: this compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6 [, ]. The primary metabolic pathway involves 5-hydroxylation, leading to the formation of 5-hydroxypropafenone [, , ]. It's important to note that there's significant interindividual variability in the metabolism of propafenone, influenced by factors like genetic polymorphisms in CYP2D6 activity [, ].

A: Yes, co-administration of drugs that inhibit CYP2D6, such as certain selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and paroxetine, can significantly impair the clearance of this compound, leading to increased plasma concentrations []. This interaction may necessitate dosage adjustments to avoid potential adverse effects.

A: Yes, research indicates that (R)-propafenone can inhibit the metabolism of this compound, likely through competition for CYP2D6-mediated 5-hydroxylation [, , ]. This interaction can lead to altered pharmacokinetics and potentially influence the overall pharmacological effects when propafenone is administered as a racemate.

A: Researchers have employed various models to investigate the effects of this compound. In vitro studies often utilize isolated cardiac tissues like Purkinje fibers to assess its electrophysiological effects on cardiac action potentials []. Animal models, such as mice and rats, have been instrumental in understanding the antiarrhythmic properties of this compound in vivo [, ].

A: Research suggests that this compound, as part of racemic propafenone, is effective in suppressing various types of arrhythmias. For instance, it has shown promise in preventing ventricular fibrillation in experimental models of myocardial ischemia-reperfusion injury []. Additionally, this compound has shown potential in managing Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) by inhibiting ryanodine receptor 2 (RyR2) channels [].

ANone: While the development of resistance to antiarrhythmic drugs is a concern, the provided research does not delve specifically into resistance mechanisms associated with this compound. Further research is needed to explore this aspect fully.

ANone: The provided research primarily focuses on the pharmacological characterization and behavior of this compound. Targeted drug delivery approaches are not extensively discussed.

ANone: The provided research does not explicitly explore biomarkers for predicting this compound efficacy. Further research is needed to identify potential biomarkers that could guide personalized treatment approaches.

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection, is widely used for the quantification of this compound and its metabolites in biological matrices like plasma and urine [, , , , ]. To achieve enantiomeric separation, chiral stationary phases are often incorporated into the HPLC method [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)

![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)

![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B29173.png)

![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine](/img/structure/B29174.png)

![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)